molecular formula C8H15NO4S B13492157 Methyl 2-amino-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoate

Methyl 2-amino-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoate

Katalognummer: B13492157
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: BTXCWUIZPNMGIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate is an organic compound that features a thiolane ring with a sulfone group and an amino acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate typically involves the reaction of a thiolane derivative with an amino acid ester. One common method includes the use of methyl 2-bromo-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate as a starting material, which undergoes nucleophilic substitution with an amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins, leading to enzyme inhibition or modification of protein function. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
  • 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide

Uniqueness

Methyl 2-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H15NO4S

Molekulargewicht

221.28 g/mol

IUPAC-Name

methyl 2-amino-3-(1,1-dioxothiolan-3-yl)propanoate

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)7(9)4-6-2-3-14(11,12)5-6/h6-7H,2-5,9H2,1H3

InChI-Schlüssel

BTXCWUIZPNMGIF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1CCS(=O)(=O)C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.